![molecular formula C20H17ClN6O B2749104 3-chloro-N'-[1-(2,4-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]benzohydrazide CAS No. 881073-74-1](/img/structure/B2749104.png)
3-chloro-N'-[1-(2,4-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]benzohydrazide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-chloro-N'-[1-(2,4-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]benzohydrazide is a useful research compound. Its molecular formula is C20H17ClN6O and its molecular weight is 392.85. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Anticancer Applications
3-chloro-N'-[1-(2,4-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]benzohydrazide and its derivatives have shown potential in cancer research. Various studies have synthesized and evaluated similar pyrazolopyrimidine derivatives, revealing their anticancer properties. For instance, Rahmouni et al. (2016) synthesized a series of pyrazolopyrimidines, demonstrating cytotoxic activities against cancer cell lines such as HCT-116 and MCF-7. Additionally, Abdellatif et al. (2014) found that certain pyrazolo[3,4-d]pyrimidin-4-one derivatives exhibited antitumor activity on human breast adenocarcinoma cell lines (Rahmouni et al., 2016) (Abdellatif et al., 2014).
Antimicrobial Applications
Compounds with a pyrazolopyrimidine core have also been researched for their antimicrobial properties. Studies by Hafez et al. (2016) and Reddy et al. (2010) synthesized novel pyrazole derivatives, including pyrazolo[3,4-d]pyrimidin-4-ones, and found them to exhibit significant antimicrobial activity. These findings highlight the potential of such compounds in combating various bacterial infections (Hafez et al., 2016) (Reddy et al., 2010).
Applications in Neurodegenerative and Neuropsychiatric Diseases
In the context of neurodegenerative and neuropsychiatric diseases, pyrazolo[3,4-d]pyrimidine derivatives have been explored for their potential therapeutic applications. Li et al. (2016) reported on the development of 3-aminopyrazolo[3,4-d]pyrimidinones as inhibitors of phosphodiesterase 1, with potential applications in treating cognitive deficits associated with schizophrenia and Alzheimer's disease (Li et al., 2016).
Antiviral and Antitumor Applications
Further, the pyrazolo[3,4-d]pyrimidine framework has been studied for its antiviral and antitumor activities. Ugarkar et al. (1984) synthesized pyrazolo[3,4-d]pyrimidine derivatives showing significant activity against certain viruses and tumor cells. These findings suggest the versatility of this compound class in addressing various viral and cancer-related health concerns (Ugarkar et al., 1984).
Anti-Inflammatory Applications
The pyrazolopyrimidine derivatives have also been investigated for their anti-inflammatory properties. Kirkpatrick et al. (1977) synthesized pyrazolo[1,5-a]pyrimidine derivatives and evaluated them for antianxiety properties, demonstrating their potential in inflammatory-related disorders (Kirkpatrick et al., 1977).
Wirkmechanismus
Target of Action
Similar compounds containing the pyrazolo[3,4-d]pyrimidine core have been reported to exhibit anticancer activity . They have been found to inhibit cyclin-dependent kinase 2 (CDK2), a protein that plays a crucial role in cell cycle regulation .
Mode of Action
For instance, CDK2 inhibitors prevent the kinase from phosphorylating its substrates, thereby halting cell cycle progression .
Biochemical Pathways
The biochemical pathways affected by this compound are likely related to cell cycle regulation, given its potential role as a CDK2 inhibitor . By inhibiting CDK2, the compound could disrupt the progression from the G1 phase to the S phase of the cell cycle, leading to cell cycle arrest .
Result of Action
The result of the compound’s action would likely be cell cycle arrest, given its potential role as a CDK2 inhibitor . This could lead to the inhibition of cell proliferation, making the compound potentially useful in the treatment of diseases characterized by uncontrolled cell growth, such as cancer .
Eigenschaften
IUPAC Name |
3-chloro-N'-[1-(2,4-dimethylphenyl)pyrazolo[3,4-d]pyrimidin-4-yl]benzohydrazide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17ClN6O/c1-12-6-7-17(13(2)8-12)27-19-16(10-24-27)18(22-11-23-19)25-26-20(28)14-4-3-5-15(21)9-14/h3-11H,1-2H3,(H,26,28)(H,22,23,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZGWQWURMPPKRSD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)N2C3=NC=NC(=C3C=N2)NNC(=O)C4=CC(=CC=C4)Cl)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17ClN6O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![Ethyl[2-(methylsulfanyl)ethyl]amine hydrochloride](/img/structure/B2749021.png)
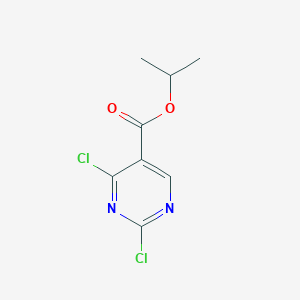
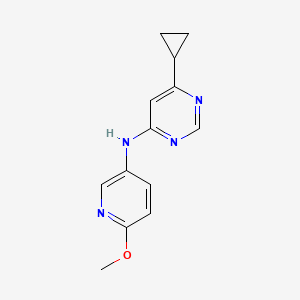
![N-[(2-chlorophenyl)methyl]-2-(7-methyl-4-oxopyrido[1,2-a][1,3,5]triazin-2-yl)sulfanylacetamide](/img/structure/B2749030.png)

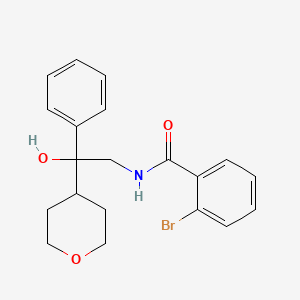
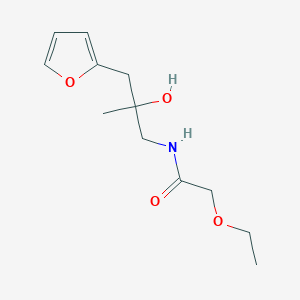

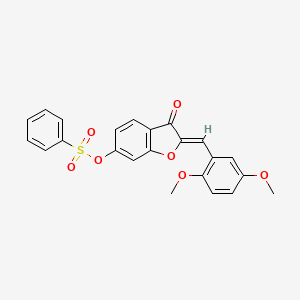


![1-(4,4-Dioxo-3,6,7,8,9,9a-hexahydro-2H-pyrido[1,2-b][1,2,4]thiadiazin-1-yl)prop-2-en-1-one](/img/structure/B2749042.png)


